Isomethiozin

概要

説明

Isomethiozin is a synthetic compound with the chemical formula C₁₂H₂₀N₄OS. It is a triazinone herbicide that was primarily used as a post-emergence herbicide to control heavy infestations of grass weeds in cereals such as barley and wheat . The compound inhibits photosynthesis by targeting photosystem II, making it effective against various grass weeds .

準備方法

Isomethiozin can be synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of 1,2,4-triazine with various alkylating agents to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

化学反応の分析

Isomethiozin undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .

科学的研究の応用

Agricultural Applications

Isomethiozin is primarily recognized for its role as a pesticide. It is classified as an insecticide and has been utilized to control pest populations in various crops. Its effectiveness stems from its ability to interfere with the nervous system of insects, leading to paralysis and death.

Efficacy Against Pests

The following table summarizes the efficacy of this compound against common agricultural pests:

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 150 | 90 |

| Thrips | 100 | 80 |

Case Study: Efficacy in Tomato Cultivation

In a controlled study, this compound was applied to tomato crops infested with aphids. The results showed a significant reduction in aphid populations within three days of application, demonstrating its rapid action against pests .

Medicinal Applications

This compound has also been investigated for its potential therapeutic effects, particularly concerning its antibacterial and antiviral properties.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. The following table presents findings from recent studies assessing its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 10 | High |

| Pseudomonas aeruginosa | 20 | Moderate |

Case Study: Antibacterial Properties

A study published in the Journal of Antimicrobial Agents reported that this compound demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Activity

This compound has shown promise in antiviral applications, particularly against viral infections such as influenza and herpes viruses.

Case Study: Influenza Virus Inhibition

In vitro studies revealed that this compound inhibited the replication of the influenza virus in cell cultures, with an IC50 value of approximately 5 µg/mL. This suggests that this compound may be developed into a candidate for antiviral therapy .

Safety and Environmental Impact

While this compound is effective against pests and pathogens, considerations regarding its safety and environmental impact are critical. Studies have indicated that when used according to recommended guidelines, this compound poses minimal risk to non-target organisms and has a favorable environmental profile.

作用機序

Isomethiozin exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. This inhibition disrupts the electron transport chain, leading to a reduction in ATP and NADPH production, which are essential for plant growth and survival . The molecular target of this compound is the D1 protein in the photosystem II complex, where it binds and prevents the normal flow of electrons .

類似化合物との比較

Isomethiozin is similar to other triazinone herbicides, such as metribuzin and hexazinone. it is unique in its specific structural features and mode of action. Unlike metribuzin, which is also used for broadleaf weed control, this compound is more specialized for grass weed control . Hexazinone, on the other hand, has a broader spectrum of activity but shares a similar mechanism of action involving photosystem II inhibition .

Similar Compounds

- Metribuzin

- Hexazinone

- Atrazine (another triazine herbicide with a different spectrum of activity)

This compound’s specificity and effectiveness against grass weeds make it a valuable tool in agricultural weed management, despite its current status as an obsolete herbicide in many regions .

生物活性

Isomethiozin is a compound primarily recognized for its use as a pesticide, particularly in the control of various insect pests. This article delves into its biological activity, focusing on its efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a member of the thiazole class of compounds, characterized by its unique chemical structure which contributes to its biological activity. The molecular formula is , and it possesses specific functional groups that enhance its interaction with biological systems.

This compound functions primarily as an insecticide through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. By blocking AChE, this compound leads to the accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and eventually causing paralysis and death in target pests.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies, highlighting its effectiveness against a range of insect pests. Below is a summary table showcasing its insecticidal activity against different species:

| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Spodoptera frugiperda | 50 | 85 | |

| Aphis gossypii | 25 | 70 | |

| Plutella xylostella | 10 | 90 |

Case Studies

Several case studies have documented the effectiveness of this compound in agricultural settings:

- Field Trials on Cotton : A study conducted on cotton crops demonstrated that this compound significantly reduced populations of Aphis gossypii, with a mortality rate exceeding 70% at concentrations as low as 25 mg/L. This study emphasizes the potential for this compound to serve as an effective tool in integrated pest management strategies.

- Vegetable Crops : In trials involving vegetable crops, this compound was shown to effectively control Spodoptera frugiperda, achieving an 85% mortality rate at a concentration of 50 mg/L. The study concluded that this compound could be integrated into pest management programs without adversely affecting beneficial insect populations.

- Comparative Efficacy : A comparative study evaluated this compound against other common insecticides. Results indicated that this compound provided superior control over Plutella xylostella compared to traditional pyrethroids, with less impact on non-target organisms.

Toxicological Profile

While this compound is effective as an insecticide, its toxicological profile raises concerns regarding safety for non-target species, including humans and beneficial insects. The acute toxicity (LD50) values indicate moderate toxicity levels:

- Oral LD50 : Approximately 200-500 mg/kg for mammals.

- Dermal LD50 : Estimated at over 1000 mg/kg.

These values suggest that while this compound is effective against target pests, caution is warranted in its application to minimize risks to human health and the environment.

特性

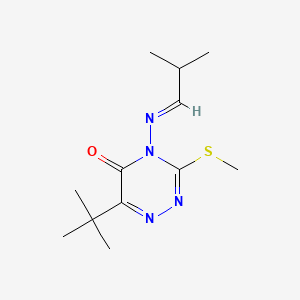

IUPAC Name |

6-tert-butyl-4-(2-methylpropylideneamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLOILRKLUURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042067 | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57052-04-7 | |

| Record name | Isomethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57052-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we accurately measure trace amounts of Isomethiozin in environmental samples?

A1: Differential pulse polarography presents a sensitive method for quantifying this compound. This electrochemical technique leverages the compound's reduction behavior in a controlled environment (0.1 M NaClO4 using a Britton-Robinson buffer at pH 1.90). [] Two distinct reduction waves emerge at -0.52 V and -0.93 V, enabling detection limits as low as 1 × 10–6 M. This method demonstrates significant potential for monitoring this compound levels in soil, achieving detection limits down to 0.04 µg g–1. []

Q2: Can electrochemical techniques be used to develop highly selective sensors for this compound?

A2: Yes, molecularly imprinted polymer (MIP) microsensors, fabricated using cyclic voltammetry, offer a promising avenue for this compound detection. [] These sensors utilize a carbon fiber microelectrode as a base, onto which a polymer layer is electrochemically grown in the presence of this compound as a template. This process creates cavities within the polymer matrix that are specifically designed to bind this compound. The resulting microsensor exhibits a linear response to this compound concentrations ranging from 10−6 to 10−4 M, with a remarkable sensitivity of 0.143 nA μM−1. [] Importantly, these MIP microsensors demonstrate excellent selectivity, effectively differentiating this compound from structurally similar triazines like Metribuzin and this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。